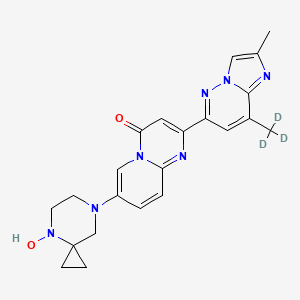

Risdiplam-hydroxylate-d3

CAS No.:

Cat. No.: VC16612126

Molecular Formula: C22H23N7O2

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H23N7O2 |

|---|---|

| Molecular Weight | 420.5 g/mol |

| IUPAC Name | 7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)-2-[2-methyl-8-(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]pyrido[1,2-a]pyrimidin-4-one |

| Standard InChI | InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3 |

| Standard InChI Key | QDCCRWMQPQCJSO-FIBGUPNXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |

| Canonical SMILES | CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |

Introduction

Risdiplam’s Mechanism of Action and Therapeutic Role

Risdiplam (EVRYSDI®) is an orally administered small molecule that modulates SMN2 pre-mRNA splicing to increase functional SMN protein levels in SMA patients . By binding to SMN2 transcripts, risdiplam promotes the inclusion of exon 7, which is typically excluded due to a splice site mutation, thereby rescuing full-length SMN protein production . This mechanism addresses the underlying genetic defect in SMA, a neurodegenerative disorder characterized by progressive motor neuron loss due to SMN1 gene mutations.

Clinical trials demonstrated that risdiplam increases SMN protein levels by >2-fold within four weeks of treatment, with sustained effects over 12 months . Its oral bioavailability distinguishes it from intrathecally administered therapies like nusinersen, offering systemic SMN protein restoration critical for multisystem SMA pathology .

Pharmacokinetics and Metabolism of Risdiplam

Absorption and Distribution

Risdiplam exhibits dose-proportional pharmacokinetics, with a terminal elimination half-life of ~50 hours in adults . It achieves peak plasma concentrations 1–4 hours post-administration and demonstrates 83% plasma protein binding, primarily to albumin . The drug’s volume of distribution (2.45 L/h for a 31.3 kg patient) reflects moderate tissue penetration .

Metabolic Pathways

Risdiplam undergoes hepatic metabolism via flavin monooxygenases (FMO1/FMO3) and cytochrome P450 isoforms (CYP1A1, 2J2, 3A4, 3A7) . The primary circulating metabolite, M1 (risdiplam-hydroxylate), is pharmacologically inactive and forms through oxidative modification . Subsequent glucuronidation and renal/excretory pathways eliminate the drug, with 53% excreted in feces and 28% in urine .

Table 1: Key Pharmacokinetic Parameters of Risdiplam

| Parameter | Value (Adults) |

|---|---|

| Half-life (t₁/₂) | 50 hours |

| Apparent Clearance (CL/F) | 2.45 L/h |

| Protein Binding | 83% (albumin) |

| Renal Excretion (%) | 28% (8% unchanged) |

Role of Deuterated Analogs in Drug Metabolism Studies

Deuterium-labeled compounds like risdiplam-hydroxylate-d3 serve as internal standards in liquid chromatography-mass spectrometry (LC-MS) to improve analytical accuracy. The incorporation of deuterium (²H) at specific positions minimizes isotopic interference, allowing precise quantification of parent drugs and metabolites in complex biological samples .

Figure 1: Hypothesized Structure of Risdiplam-hydroxylate-d3

(Note: Structural details inferred from metabolic pathways described in FDA labeling )

Applications in Preclinical and Clinical Research

Pharmacokinetic Profiling

Deuterated metabolites enable researchers to:

-

Track risdiplam’s metabolic fate across tissues

-

Quantify low-abundance metabolites in pediatric populations

-

Assess drug-drug interaction risks, particularly with CYP3A4 inhibitors/inducers

Toxicology Assessments

Stable isotope labeling facilitates long-term studies of metabolite accumulation, critical for evaluating risdiplam’s safety profile in chronic SMA management .

Research Challenges and Future Directions

While risdiplam-hydroxylate-d3 addresses key analytical needs, several challenges persist:

-

Sensitivity Limits: Low metabolite concentrations in CSF require advanced LC-MS/MS methods .

-

Pediatric Metabolism: Developmental changes in FMO/CYP activity may alter metabolite ratios in infants .

-

Thermal Instability: Deuterated compounds often require stringent storage conditions (-80°C) to prevent isotopic exchange.

Ongoing studies aim to correlate hydroxylate-d3 levels with clinical outcomes, potentially guiding personalized dosing regimens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume